4-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide
Beschreibung
Eigenschaften
IUPAC Name |
4-phenyl-N-[2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N9O/c35-22(9-4-8-20-6-2-1-3-7-20)26-12-13-34-24-21(18-31-34)23(29-19-30-24)32-14-16-33(17-15-32)25-27-10-5-11-28-25/h1-3,5-7,10-11,18-19H,4,8-9,12-17H2,(H,26,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXSEHFELYORJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2C=NN3CCNC(=O)CCCC4=CC=CC=C4)C5=NC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N9O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit the activity of tyrosine kinases. Tyrosine kinases play a crucial role in the modulation of growth factor signaling, thereby influencing cell growth and proliferation.
Mode of Action
Compounds with similar structures have been found to bind to their targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions. These interactions can lead to the inhibition of the target protein’s activity, thereby affecting the cellular processes that the protein controls.
Biochemische Analyse
Biochemical Properties
It is known that pyrimidine derivatives play a significant role in drug discovery processes and have considerable biological activities. They are vital in several biological activities, including antihypertensive, anticancer, antimicrobial, anti-inflammatory, and antioxidant activity.
Biologische Aktivität
The compound 4-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article aims to elucidate the biological activity of this compound, supported by case studies, research findings, and data tables.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 382.43 g/mol. The structure features a phenyl group, a pyrimidine ring, and a pyrazolo[3,4-d]pyrimidine moiety, which are known for their bioactive properties.
Biological Activity Overview
Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit diverse biological activities, including:
- Anticancer Activity : Many derivatives have shown significant inhibition of cancer cell proliferation.
- Kinase Inhibition : The compounds often act as inhibitors of various kinases involved in cancer progression.
- Antiparasitic and Antifungal Properties : Some derivatives have demonstrated efficacy against parasitic infections and fungal diseases.
Anticancer Activity
A study highlighted the anticancer potential of phenylpyrazolo[3,4-d]pyrimidine derivatives. Among these compounds, those similar to This compound showed IC50 values ranging from 0.3 to 24 µM against various cancer cell lines. For example:
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound 5i | 0.3 | MCF-7 (Breast Cancer) |
| Compound X | 7.6 | A549 (Lung Cancer) |
These compounds were effective in inducing apoptosis and inhibiting cell migration and cycle progression in MCF-7 cells .
Kinase Inhibition
The compound's structural similarity to ATP suggests it may act as a competitive inhibitor for various kinases. Research has shown that derivatives can inhibit cyclin-dependent kinases (CDK1 and CDK2), which are critical in regulating the cell cycle.
Case Study: Structure-Based Drug Design
In a recent study focused on structure-based drug design, several pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their binding affinity to EGFR (Epidermal Growth Factor Receptor). The binding interactions were analyzed using molecular docking studies which revealed that modifications at specific positions enhanced potency against EGFR-TKIs .
Toxicity Studies
In vitro cytotoxicity assays were performed on human embryonic kidney cells (HEK-293), showing that most active compounds were non-toxic at concentrations effective against cancer cells. This supports the potential therapeutic application of these compounds with minimal side effects .
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Recent studies have highlighted the anticancer properties of related compounds within the pyrazolo[3,4-d]pyrimidine class. For instance, derivatives have shown efficacy against various cancer cell lines:
| Compound | Cell Line | GI Value at 10 μM |
|---|---|---|
| Compound A | HOP-92 (NSCL) | 86.28% |
| Compound B | HCT-116 (Colorectal) | 40.87% |
| Compound C | SK-BR-3 (Breast) | 46.14% |
These results indicate that compounds similar to 4-phenyl-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide may possess substantial cytostatic activity, warranting further investigation into their mechanisms of action and therapeutic potential .
Neurological Applications
The piperazine moiety in the compound suggests potential interactions with neurotransmitter receptors. Research into similar piperazine derivatives has indicated their ability to modulate dopamine receptor activity, which is critical in treating neurological disorders such as schizophrenia and Parkinson's disease. The affinity for D4 dopamine receptors has been particularly noted in related compounds .
Pharmacokinetic Properties
Understanding the pharmacokinetics of This compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles:
| Property | Value |
|---|---|
| Solubility | High |
| Bioavailability | Moderate |
| Metabolic Stability | High |
These properties point towards a promising drug-like profile suitable for further clinical development .
Study on Antiproliferative Activity
A recent study evaluated the antiproliferative activity of various pyrazolo[3,4-d]pyrimidine derivatives, including those structurally similar to This compound . The findings demonstrated significant growth inhibition across multiple cancer cell lines, reinforcing the compound's potential as an anticancer agent .
Neuropharmacological Evaluation
Another investigation focused on the neuropharmacological effects of piperazine derivatives. The study found that compounds with similar structural characteristics could effectively modulate neurotransmitter levels in animal models, suggesting potential applications in treating mood disorders and anxiety .
Vergleich Mit ähnlichen Verbindungen
Key Structural Features:
- Pyrazolo[3,4-d]pyrimidine Core : Shared with compounds in and , this heterocyclic core is critical for binding to ATP pockets in kinases or receptor binding sites .
- Piperazine Substituents : The pyrimidin-2-yl group on piperazine distinguishes it from analogues with dichlorophenyl () or fluorophenyl-chromenyl groups (), which may alter receptor selectivity .
- Amide/Sulfonamide Linkers : The phenylbutanamide side chain contrasts with sulfonamide () or pyridinylphenylpentanamide () moieties, influencing solubility and pharmacokinetics .
Comparative Data Table:
Pharmacological and Physicochemical Insights
- Receptor Selectivity : The dichlorophenyl-piperazine in ’s compound (7o) is associated with dopamine D3 receptor antagonism, whereas the pyrimidin-2-yl group in the target compound may favor kinase inhibition due to its resemblance to purine bases .
- Solubility and Bioavailability : The sulfonamide group in ’s compound (Example 53) improves aqueous solubility compared to the target’s phenylbutanamide, as evidenced by its moderate melting point (175–178°C) .
- Synthetic Accessibility : Both and employ Suzuki-Miyaura cross-coupling for pyrazolo-pyrimidine functionalization, suggesting that the target compound’s synthesis could follow similar Pd-catalyzed protocols .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrazolo[3,4-d]pyrimidine core. For example, coupling reactions with piperazine derivatives (e.g., 4-(pyrimidin-2-yl)piperazine) under dry acetonitrile or dichloromethane conditions are critical. Key steps include:
- Alkylation or arylation of intermediates using halogenated reagents (e.g., alkyl/aryl halides) .
- Purification via normal-phase chromatography or recrystallization from acetonitrile to enhance purity .
- Yield optimization requires precise control of stoichiometry, temperature (e.g., reflux at 80°C), and inert atmospheres to prevent side reactions .
Q. Which spectroscopic techniques are critical for confirming structural integrity, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and NH/OH bands (~3200–3400 cm⁻¹) to confirm amide and piperazine moieties .
- ¹H NMR : Key signals include aromatic protons (δ 7.0–8.5 ppm), piperazine methylenes (δ 2.5–3.5 ppm), and ethylenic protons (δ 4.0–4.5 ppm) adjacent to the pyrazolo-pyrimidine ring .
- Mass Spectrometry (HRMS) : Validate molecular weight with <2 ppm error to confirm successful synthesis .
Q. What in vitro pharmacological assays are recommended for initial target identification, and how should researchers control for off-target effects?
- Methodological Answer :
- Receptor Binding Assays : Screen against dopamine (D3), serotonin, or adenosine receptors due to structural similarity to known ligands. Use radioligand displacement assays (e.g., [³H]spiperone for D3 receptors) .
- Selectivity Controls : Include parallel assays against related receptors (e.g., D2, 5-HT1A) and use knockout cell lines to isolate target-specific effects .
- Dose-Response Curves : Employ a 10-point concentration range (1 nM–10 µM) to calculate IC₅₀ values and assess potency .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity against neurological targets?
- Methodological Answer :
- Substituent Variation : Modify the phenyl or pyrimidine groups to alter steric/electronic profiles. For example, introducing electron-withdrawing groups (e.g., -CF₃) on the benzamide moiety enhances metabolic stability .
- Piperazine Substitution : Replace the pyrimidin-2-yl group with bulkier aryl groups (e.g., 2,4-dichlorophenyl) to improve receptor selectivity .
- Computational Docking : Use Schrödinger Suite or AutoDock Vina to predict binding poses in dopamine D3 receptor homology models, prioritizing residues in the orthosteric pocket (e.g., Asp110, Ser192) .
Q. What computational strategies predict binding affinity and selectivity for neurological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (20–100 ns trajectories) to assess stability of key hydrogen bonds (e.g., between the amide carbonyl and Ser192) .
- Free Energy Perturbation (FEP) : Quantify ΔΔG values for substituent modifications to guide SAR .
- Machine Learning Models : Train random forest classifiers on public datasets (e.g., ChEMBL) to predict blood-brain barrier permeability based on logP and polar surface area .
Q. How should researchers address contradictory bioactivity data across experimental models?
- Methodological Answer :
- Orthogonal Assays : Validate receptor binding results with functional assays (e.g., cAMP inhibition for GPCRs) .
- Species-Specific Differences : Compare human vs. rodent receptor isoforms in transfected HEK293 cells to identify interspecies variability .
- Metabolic Stability Testing : Use liver microsomes or hepatocytes to rule out rapid degradation as a cause of inconsistent IC₅₀ values .
Q. What methodologies improve aqueous solubility without compromising blood-brain barrier (BBB) permeability?
- Methodological Answer :
- Prodrug Design : Introduce phosphate or ester groups on the amide nitrogen, which hydrolyze in vivo to release the active compound .
- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes (size: 80–120 nm) to enhance solubility while maintaining BBB penetration via receptor-mediated transcytosis .
- Co-Solvent Systems : Use 10–20% DMSO/PBS mixtures for in vitro assays, ensuring DMSO ≤0.1% in animal studies to avoid toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
